Adenosine-2'-5'-diphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

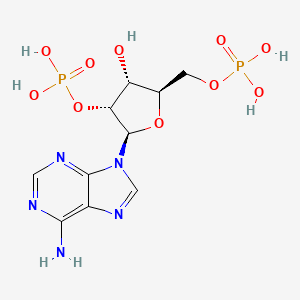

Adenosine-2’-5’-Diphosphate is a purine ribonucleoside 2’,5’-bisphosphate. It is a derivative of adenosine, where the ribose sugar is phosphorylated at the 2’ and 5’ positions. This compound plays a significant role in various biochemical processes, including energy transfer and signal transduction.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Adenosine-2’-5’-Diphosphate can be synthesized through enzymatic and chemical methods. One common method involves the phosphorylation of adenosine monophosphate using specific kinases. Another approach is the chemical synthesis, where adenosine is reacted with phosphorylating agents under controlled conditions to achieve the desired diphosphate product .

Industrial Production Methods: In industrial settings, the production of Adenosine-2’-5’-Diphosphate often involves large-scale enzymatic processes due to their specificity and efficiency. These processes typically use immobilized enzymes to catalyze the phosphorylation reactions, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Adenosin-2’-5’-Diphosphat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Adenosintriphosphat zu bilden.

Reduktion: Es kann zu Adenosinmonophosphat reduziert werden.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen die Phosphatgruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Umfasst typischerweise Oxidationsmittel wie Wasserstoffperoxid unter milden Bedingungen.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Verschiedene Nucleophile können unter basischen Bedingungen verwendet werden, um eine Substitution zu erreichen.

Hauptprodukte:

Oxidation: Adenosintriphosphat.

Reduktion: Adenosinmonophosphat.

Substitution: Verschiedene substituierte Adenosinderivate.

Wissenschaftliche Forschungsanwendungen

Wound Healing

Overview : ADP has shown significant promise in promoting wound healing, particularly in diabetic models. Research indicates that local application of ADP accelerates cutaneous wound healing by enhancing new tissue formation and collagen deposition.

Mechanism : The effects of ADP on wound healing are mediated through the activation of P2Y receptors, specifically P2Y1 and P2Y12. This activation leads to reduced levels of reactive oxygen species (ROS) and tumor necrosis factor-alpha (TNF-α), while increasing interleukin-13 (IL-13) levels in the wound environment. Additionally, ADP treatment enhances the proliferation and migration of fibroblasts and keratinocytes, which are crucial for tissue repair .

Case Study : In a study involving diabetic mice, wounds treated with ADP showed accelerated closure compared to saline-treated controls. The study demonstrated that ADP not only improved wound healing but also modulated inflammatory responses by altering immune cell populations within the wound site .

Cardiovascular Applications

Overview : ADP plays a vital role in platelet aggregation and cardiovascular health. It acts as a signaling molecule that can influence thrombus formation and vascular responses.

Mechanism : As a competitive antagonist of the P2Y1 receptor and a non-selective antagonist of the platelet P2X1 ion channel, ADP modulates platelet function. This property makes it a candidate for therapeutic interventions in conditions such as acute coronary syndrome.

Case Study : Research has shown that compounds related to ADP can significantly inhibit platelet aggregation even in the presence of aspirin, suggesting their potential as adjunct therapies for patients at risk of thrombotic events .

Neuroprotective Effects

Overview : ADP has been investigated for its neuroprotective properties, particularly in models of neurodegeneration and injury.

Mechanism : The neuroprotective effects are attributed to ADP's ability to activate adenosine receptors, which can modulate inflammatory responses and promote cell survival under stress conditions.

Case Study : In animal models of brain injury, administration of ADP has been linked to reduced neuronal death and improved functional outcomes, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Anti-inflammatory Properties

Overview : ADP is recognized for its role in modulating inflammation through its action on purinergic receptors.

Mechanism : By activating specific P2Y receptors, ADP can enhance the expression of chemokines such as monocyte chemotactic protein-1 (MCP-1), facilitating inflammatory cell recruitment to sites of injury or infection .

Case Study : A study demonstrated that extracellular ADP promotes MCP-1 expression in synovial fibroblasts, contributing to inflammatory processes in conditions like rheumatoid arthritis. This suggests that targeting ADP signaling could be beneficial in managing chronic inflammatory diseases .

Antibacterial Activity

Overview : Recent studies have explored the antibacterial properties of ADP against various bacterial strains.

Mechanism : The compound induces significant cytoplasmic membrane depolarization leading to bacterial cell lysis, making it a potential therapeutic agent against antibiotic-resistant infections.

Case Study : Research highlighted that ADP exhibited effective antibacterial activity against several strains, suggesting its utility in developing new antimicrobial therapies.

Summary Table of Applications

Wirkmechanismus

Adenosine-2’-5’-Diphosphate acts as a competitive antagonist of the P2Y1 receptor and a non-selective antagonist of the platelet P2X1 ion channel. It prevents adenosine diphosphate-induced platelet aggregation and deformation but does not affect adenosine diphosphate-induced inhibition of adenylyl cyclase . This mechanism is crucial in its role in modulating platelet function and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Adenosine Monophosphate (AMP): Contains one phosphate group and is involved in energy transfer.

Adenosine Triphosphate (ATP): Contains three phosphate groups and is the primary energy carrier in cells.

Adenosine Diphosphate (ADP): Contains two phosphate groups and is interconvertible with ATP and AMP.

Uniqueness: Adenosine-2’-5’-Diphosphate is unique due to its specific phosphorylation at the 2’ and 5’ positions, which imparts distinct biochemical properties. Unlike other adenosine phosphates, it acts as a specific antagonist for certain receptors and ion channels, making it valuable in research and therapeutic applications .

Biologische Aktivität

Adenosine-2'-5'-diphosphate (A2P5P) is a nucleotide that plays a significant role in various biological processes, particularly in cellular signaling and platelet function. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₀H₁₅N₅O₁₀P₂

- Molecular Weight : 427.20 g/mol

- Synonyms : A2P5P, Adenosine 2',5'-bisphosphate

A2P5P is structurally characterized by two phosphate groups linked to the 5' carbon of the ribose sugar, making it distinct from other adenosine phosphates like ATP and ADP.

A2P5P primarily functions as a competitive antagonist of the P2Y1 receptor and has non-selective antagonistic properties on the platelet P2X1 ion channel. These interactions are crucial in mediating platelet activation and aggregation, which are vital processes in hemostasis and thrombosis.

Table 1: Receptor Interactions of A2P5P

| Receptor Type | Interaction Type | Effect on Platelet Function |

|---|---|---|

| P2Y1 | Competitive Antagonist | Inhibits aggregation |

| P2X1 | Non-selective Antagonist | Reduces calcium influx |

Biological Activities

- Antiplatelet Activity :

-

Antibacterial Properties :

- Recent findings indicate that A2P5P exhibits antibacterial activity, particularly against Gram-negative bacteria. It disrupts cytoplasmic membranes, leading to depolarization and eventual cell death. This mechanism involves promoting outer membrane detachment in bacteria like E. coli, altering cell shape and integrity .

- Cell Signaling :

Case Study 1: In Vivo Effects on Platelet Aggregation

In a study involving anesthetized rats, the administration of GLS-409 (a compound related to A2P5P) significantly inhibited ADP- and collagen-stimulated platelet aggregation. The study highlighted that this inhibition was effective even in the presence of aspirin, suggesting that A2P5P could be a valuable adjunct in antiplatelet therapy for acute coronary syndrome patients .

Case Study 2: Antibacterial Activity Assessment

Research conducted on the antibacterial effects of A2P5P demonstrated its efficacy against various bacterial strains. The compound showed significant cytoplasmic membrane depolarization, leading to bacterial cell lysis. The study concluded that A2P5P could serve as a potential therapeutic agent against antibiotic-resistant bacterial infections .

Research Findings

Recent literature has expanded our understanding of A2P5P's biological activities:

- Synergistic Effects : Studies indicate that combining A2P5P with other antiplatelet agents enhances its efficacy in inhibiting platelet aggregation.

- Mechanistic Insights : Research has elucidated the molecular pathways through which A2P5P exerts its effects, including its role in modulating intracellular signaling cascades related to calcium homeostasis .

Eigenschaften

CAS-Nummer |

3805-37-6 |

|---|---|

Molekularformel |

C10H15N5O10P2 |

Molekulargewicht |

427.20 g/mol |

IUPAC-Name |

[(2R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(25-27(20,21)22)6(16)4(24-10)1-23-26(17,18)19/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6?,7?,10-/m1/s1 |

InChI-Schlüssel |

AEOBEOJCBAYXBA-DGPXGRDGSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OP(=O)(O)O)N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3C(C([C@H](O3)COP(=O)(O)O)O)OP(=O)(O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OP(=O)(O)O)N |

Synonyme |

2',5'-ADP 2'-phospho-AMP 2'-phosphoadenosine 5'-phosphate adenosine 2',5'-bisphosphate adenosine 2',5'-diphosphate Ado(2',5')P2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.